molecular formula C20H24O3 B12413149 6-Hydroxymethyl Exemestane-d3

6-Hydroxymethyl Exemestane-d3

Cat. No.: B12413149
M. Wt: 315.4 g/mol
InChI Key: MNBSDZVEXCMDRX-XWURDPMBSA-N
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Description

6-Hydroxymethyl Exemestane-d3 is a deuterated analog of 6-Hydroxymethyl Exemestane, a derivative of Exemestane. Exemestane is a steroidal aromatase inhibitor used in the treatment of estrogen-receptor-positive breast cancer. The deuterated form, this compound, is labeled with deuterium, which can be useful in various research applications, particularly in pharmacokinetic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxymethyl Exemestane-d3 typically involves the introduction of deuterium into the 6-Hydroxymethyl Exemestane molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The key steps in the synthesis include:

    Starting Material: The synthesis begins with Exemestane or its precursor.

    Hydroxymethylation: Introduction of the hydroxymethyl group at the 6-position.

    Deuteration: Replacement of hydrogen atoms with deuterium using deuterated reagents or deuterium gas under catalytic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxymethyl Exemestane-d3 undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 6-carboxy Exemestane-d3.

    Reduction: Formation of reduced derivatives of this compound.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

6-Hydroxymethyl Exemestane-d3 has several scientific research applications:

    Pharmacokinetic Studies: The deuterated form is used to study the metabolic pathways and pharmacokinetics of Exemestane.

    Biological Research: It is used in studies related to estrogen-receptor-positive breast cancer.

    Chemical Research: The compound is used as a reference standard in analytical chemistry.

    Industrial Applications: It is used in the development of new drugs and therapeutic agents.

Mechanism of Action

6-Hydroxymethyl Exemestane-d3, like Exemestane, acts as an irreversible steroidal aromatase inhibitor. It binds to the active site of the aromatase enzyme, leading to permanent inhibition. This prevents the conversion of androgens to estrogens, thereby reducing estrogen levels in the body. The molecular targets include the aromatase enzyme, and the pathways involved are related to estrogen biosynthesis.

Comparison with Similar Compounds

Similar Compounds

    Exemestane: The parent compound, used as an aromatase inhibitor.

    Anastrozole: A non-steroidal aromatase inhibitor.

    Letrozole: Another non-steroidal aromatase inhibitor.

Uniqueness

6-Hydroxymethyl Exemestane-d3 is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies by allowing for more precise tracking and analysis of metabolic pathways. This makes it a valuable tool in both research and industrial applications.

Properties

Molecular Formula

C20H24O3

Molecular Weight

315.4 g/mol

IUPAC Name

(8R,9S,10R,13S,14S)-6-(hydroxymethyl)-13-methyl-10-(trideuteriomethyl)-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C20H24O3/c1-19-7-5-13(22)10-17(19)12(11-21)9-14-15-3-4-18(23)20(15,2)8-6-16(14)19/h5,7,9-10,14-16,21H,3-4,6,8,11H2,1-2H3/t14-,15-,16-,19+,20-/m0/s1/i1D3

InChI Key

MNBSDZVEXCMDRX-XWURDPMBSA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@]12C=CC(=O)C=C1C(=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)CO

Canonical SMILES

CC12CCC3C(C1CCC2=O)C=C(C4=CC(=O)C=CC34C)CO

Origin of Product

United States

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